tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate

Description

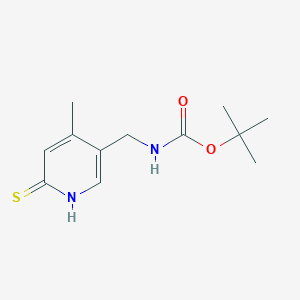

tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group, a 4-methyl substituent on the pyridine ring, and a 6-mercapto (-SH) functional group.

Properties

Molecular Formula |

C12H18N2O2S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

tert-butyl N-[(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H18N2O2S/c1-8-5-10(17)13-6-9(8)7-14-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,17)(H,14,15) |

InChI Key |

OPSAMJROXCMKHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-mercapto-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent oxidation of the mercapto group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate can undergo oxidation to form disulfides or sulfonic acids.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Halogenating agents or other electrophiles.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Substitution: Various substituted pyridines.

Reduction: Corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H18N2O2S

Molecular Weight : 250.35 g/mol

IUPAC Name : tert-butyl N-[(6-mercapto-4-methylpyridin-3-yl)methyl]carbamate

Canonical SMILES : CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)C)S

This compound features a tert-butyl group that enhances lipophilicity, a mercapto group that can participate in redox reactions, and a pyridine ring that allows for various interactions with biological targets.

Organic Synthesis

tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate serves as a versatile building block in organic synthesis. Its stability allows it to undergo various chemical reactions, including:

- Oxidation : Can be oxidized to yield corresponding pyridine derivatives.

- Reduction : Reduction processes can produce amines or alcohols.

- Substitution Reactions : The compound can participate in nucleophilic substitutions where the tert-butyl group may be replaced by other functional groups.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry.

Biological Research

In biological contexts, this compound is utilized as a protecting group for amines, facilitating selective reactions and modifications of biomolecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it valuable for studying enzyme mechanisms and receptor interactions.

Medicinal Chemistry

The unique structural features of this compound position it as an important intermediate in drug development. Its potential therapeutic applications include:

- Neuroprotective Agents : Research indicates that related compounds may inhibit amyloid beta peptide aggregation, which is significant in Alzheimer's disease treatment. A study demonstrated that a similar compound exhibited protective effects against neurotoxicity induced by amyloid beta in vitro, highlighting the potential for further exploration of this compound's neuroprotective properties .

Industrial Applications

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its properties make it suitable for applications requiring stability and reactivity under various conditions.

Case Studies and Research Findings

Recent studies have focused on the biological activity of compounds related to this compound:

-

Neuroprotective Properties :

- A study on similar compounds revealed their ability to inhibit amyloid beta aggregation, suggesting potential applications in treating neurodegenerative diseases .

- Synthesis of Bioactive Molecules :

Mechanism of Action

The mechanism of action of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active pyridine derivative .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s pyridine core and Boc-protected amine are shared with multiple analogs. Key differences lie in the substituents at the 4- and 6-positions of the pyridine ring:

*Estimated based on structural similarity.

Key Observations :

- Reactivity : The 6-mercapto group in the target compound confers nucleophilic and redox-active properties, unlike chloro/bromo analogs, which are electrophilic .

- Solubility : Methoxy-substituted analogs (e.g., 5,6-dimethoxy) exhibit higher aqueous solubility due to polar oxygen atoms, whereas mercapto groups may form disulfide bonds, reducing solubility .

- Synthetic Utility : Bromo and chloro derivatives are widely used in Suzuki-Miyaura couplings, while mercapto groups enable thiol-ene click chemistry or metal coordination .

Biological Activity

tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate is a compound of interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyridine ring substituted with a mercapto group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The mercapto group can interact with various enzymes, potentially acting as a competitive inhibitor. This interaction may affect metabolic pathways relevant to disease states.

- Antioxidant Activity : The presence of the thiol (-SH) group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

- Receptor Modulation : The pyridine moiety may facilitate interactions with specific receptors, influencing signaling pathways involved in cellular responses.

Antioxidant Potential

Research indicates that compounds containing thiol groups exhibit significant antioxidant activities. For example, studies have shown that similar mercapto derivatives can scavenge free radicals effectively, reducing cellular damage in vitro .

Enzyme Interaction Studies

In a study assessing enzyme inhibition, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The compound demonstrated moderate inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease .

Neuroprotective Effects

A case study involving the administration of this compound in neuronal cell cultures showed a reduction in apoptosis induced by oxidative stress. The results indicated that the compound could protect against neurotoxicity, likely through its antioxidant properties .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound. When tested in lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate | Amino group instead of mercapto | Moderate AChE inhibition |

| tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate | Chlorine substitution | Antimicrobial activity |

| tert-Butyl ((6-hydroxy-pyridin-3-yl)methyl)carbamate | Hydroxy group | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.